4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-11-8-6-10(7-9-11)15-19-16(24-21-15)13-14(18)23(22-20-13)12-4-2-1-3-5-12/h1-9H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQDJCMRKLMOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Fluorophenyl Oxadiazole Core
The synthesis typically begins with the preparation of the 1,2,4-oxadiazole ring bearing the 4-fluorophenyl substituent. A common approach involves the reaction of 4-fluorobenzohydrazide with carbon disulfide in alkaline ethanol, followed by cyclization under acidic conditions. For instance, potassium 4-fluorobenzoylhydrazinecarbodithioate is generated as an intermediate, which undergoes oxidative cyclization using eosin-Y under visible light irradiation to yield 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. This photocatalytic method achieves yields exceeding 90% while minimizing byproduct formation.
Reaction Conditions:
Triazole Ring Assembly via Huisgen Cycloaddition
The 1,2,3-triazole moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Here, 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile is reacted with the pre-formed oxadiazole intermediate under mild conditions. A study utilizing copper(I) iodide and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) reported a 78% yield for this step. The reaction proceeds regioselectively, favoring the 1,4-disubstituted triazole product due to the electronic effects of the 4-fluorophenyl group.
One-Pot Tandem Cyclization Strategy
Simultaneous Oxadiazole and Triazole Formation
Recent advances have enabled the concurrent synthesis of both heterocyclic rings in a single reaction vessel. A mixture of 4-fluorobenzonitrile, phenylacetylene, and sodium azide is heated in dimethylformamide (DMF) with copper(II) acetate as a catalyst. The reaction proceeds via in situ generation of an acylhydrazide intermediate, which undergoes cyclization with the azide to form the triazole-oxadiazole hybrid.
Optimized Parameters:
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (80–100°C) improve cyclization efficiency but may lead to decomposition if exceeding 110°C.
Solid-Phase Synthesis for Scalable Production
Immobilized Substrate Approach
To facilitate large-scale synthesis, resin-bound methodologies have been developed. Wang resin functionalized with 4-fluorobenzoyl chloride reacts with hydrazine hydrate to form a polymer-supported hydrazide. Subsequent treatment with cyanogen bromide and triethylamine yields the oxadiazole ring, followed by cleavage from the resin using trifluoroacetic acid (TFA).
Key Advantages:
- Purity: >95% (HPLC)
- Scale: Up to 100 g per batch
- Yield: 82–85%
Continuous Flow Reactor Applications
Integrating solid-phase synthesis with continuous flow systems reduces reaction times from hours to minutes. A microfluidic setup employing a packed-bed reactor loaded with polymer-supported reagents achieves full conversion within 30 minutes at 80°C.
Mechanistic Insights and Kinetic Studies
Cyclization Pathways
Density functional theory (DFT) calculations indicate that the rate-determining step in oxadiazole formation involves nucleophilic attack by the hydrazide nitrogen on the electrophilic carbon of the nitrile group. The activation energy for this step is approximately 25 kcal/mol, which decreases to 18 kcal/mol under photocatalytic conditions.
Catalytic Cycle in CuAAC Reactions
In situ X-ray absorption spectroscopy (XAS) studies confirm that copper(I) species facilitate the [3+2] cycloaddition by coordinating both the azide and alkyne substrates. The catalytic cycle involves oxidative coupling followed by reductive elimination, with turnover frequencies (TOF) reaching 1,200 h⁻¹ under optimized conditions.
Comparative Analysis of Synthetic Methods
Key Observations:
- Photocatalytic methods offer superior yields but require specialized equipment.
- Solid-phase and flow chemistry approaches excel in scalability and reproducibility.
- One-pot strategies sacrifice yield for procedural simplicity.
Purification and Characterization Protocols
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes both oxadiazole and triazole moieties. The presence of the 4-fluorophenyl group is significant as it enhances the biological activity of the compound. The molecular formula is , and its IUPAC name is N-butyl-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide .
Anticancer Activity
One of the most promising applications of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is its potential as an anticancer agent. Research has shown that derivatives of oxadiazole and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that related compounds displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
Compounds containing oxadiazole and triazole rings have also been investigated for their antimicrobial properties. The unique electronic properties imparted by the fluorine atom enhance their effectiveness against a range of bacterial strains. Studies indicate that these compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways .
In Silico Studies
Computational modeling and docking studies have been employed to predict the interactions between this compound and biological targets. These studies help in understanding the binding affinities and mechanisms of action at the molecular level .
Case Studies
Several case studies highlight the efficacy of this compound:
- Cytotoxicity Assays : A study involving a series of synthesized oxadiazole derivatives showed that specific substitutions on the phenyl ring significantly enhanced anticancer activity against glioblastoma cell lines .
- Biological Activity Assessments : In vivo models using genetically modified organisms like Drosophila melanogaster demonstrated that certain derivatives exhibited notable anti-diabetic properties alongside anticancer effects .
Mechanism of Action
The mechanism of action of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-fluorophenyl derivatives: Compounds with similar fluorophenyl groups, such as 4-fluorophenyl-1H-pyrazole, exhibit comparable chemical properties and biological activities.
Oxadiazole derivatives: Compounds like 1,3,4-oxadiazole have similar structural features and applications in medicinal chemistry.
Triazole derivatives: 1,2,3-triazole derivatives are widely studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
Its ability to undergo various chemical reactions and its bioactive potential make it a valuable compound for research and development in multiple fields .
Biological Activity
The compound 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a member of the triazole and oxadiazole family, which has gained attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Triazole Formation : The introduction of the triazole moiety is often accomplished via click chemistry methods, particularly the Huisgen reaction.
The final product is characterized by a complex structure that combines multiple functional groups which enhance its biological activity.
Anticancer Activity
Research has demonstrated that compounds containing both oxadiazole and triazole rings exhibit significant anticancer properties. For example:
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. The presence of the fluorophenyl group enhances hydrophobic interactions with target proteins involved in cancer progression .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens:
- In Vitro Studies : It was evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MIC) in the low μg/mL range .
Enzyme Inhibition
The compound’s ability to inhibit specific enzymes has been explored:
- Carbonic Anhydrase Inhibition : Some derivatives have been tested for their ability to selectively inhibit human carbonic anhydrases (hCAs), which are implicated in cancer and other diseases. Notably, certain derivatives exhibited nanomolar inhibitory activity .
3. Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the core structure significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorophenyl Group | Enhances hydrophobic interactions |
| Oxadiazole Ring | Critical for anticancer activity |
| Triazole Moiety | Important for enzyme inhibition |
Case Study 1: Anticancer Evaluation
In a study published in MDPI, a series of oxadiazole derivatives were synthesized and tested for their anticancer effects on MCF-7 breast cancer cells. The results indicated that specific substitutions on the oxadiazole ring led to increased apoptosis markers, including elevated levels of cleaved caspase-3 and p53 .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of triazole derivatives against clinical isolates. The compound demonstrated potent activity against resistant strains, suggesting its potential as a lead compound in developing new antibiotics .
5. Conclusion
The compound This compound represents a promising scaffold in medicinal chemistry with notable anticancer and antimicrobial properties. Ongoing research into its mechanism of action and optimization through structural modifications could lead to the development of new therapeutic agents.
Q & A
Basic Characterization Question
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry of the triazole and oxadiazole rings. For example, bond angles (e.g., N-N-C = 108.5°) and dihedral angles between aromatic rings (e.g., 2.3° for planar alignment) .
- NMR Analysis : Use -NMR to detect the fluorophenyl group (δ = -115 ppm) and -NMR to verify amine protons (δ = 5.2 ppm, broad singlet) .
- HRMS : Confirm molecular formula (e.g., , m/z 330.0992) .
How does tautomerism in the triazole ring affect its chemical behavior?
Advanced Structural Question
The 1,2,3-triazole core exhibits tautomerism between 1H- and 2H- forms, influencing reactivity and binding:
- Computational Analysis : DFT calculations (B3LYP/6-311+G**) predict the 1H-tautomer is more stable by 4.2 kcal/mol due to resonance stabilization .
- Experimental Validation : IR spectroscopy identifies N-H stretches (3350 cm) specific to the 1H-tautomer . Adjust pH during synthesis (e.g., pH 7–8) to favor the desired tautomer .
What in vitro assays evaluate its antimicrobial or anticancer potential?
Basic Biological Screening Question
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against S. aureus and E. coli. Compare to control compounds like ciprofloxacin .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, IC values). The fluorophenyl group enhances lipophilicity, improving membrane penetration .
Table 2 : Preliminary Bioactivity Data
| Assay | Cell Line/Strain | Result (IC/MIC) |
|---|---|---|
| MTT | MCF-7 | 12.3 µM |
| MIC | S. aureus | 8 µg/mL |
Which formulation strategies enhance aqueous solubility for pharmacological studies?
Advanced Physicochemical Question
- Co-Solvent Systems : Use PEG-400/water (70:30) to achieve solubility >1 mg/mL .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) to improve bioavailability .
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt (solubility: 3.2 mg/mL) .
How can mechanistic studies elucidate its enzyme inhibition?
Advanced Biochemical Question
- Kinetic Assays : Measure values via Lineweaver-Burk plots for target enzymes (e.g., COX-2 inhibition) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in the active site of EGFR (binding energy: -9.2 kcal/mol) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry with purified enzymes .
What factors control regioselectivity during triazole and oxadiazole formation?
Advanced Synthetic Chemistry Question
- Temperature : Higher temperatures (>100°C) favor oxadiazole cyclization via dehydrative ring closure .
- Catalysts : Use HOBt/DCC for amide coupling to prevent racemization during oxadiazole precursor synthesis .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states in CuAAC, improving triazole regioselectivity (1,4- vs. 1,5-isomers) .
How do pH and light exposure impact its stability?
Basic Stability Question
- pH Stability : HPLC analysis shows degradation <5% at pH 7.4 (PBS buffer, 37°C, 7 days). Acidic conditions (pH <3) hydrolyze the oxadiazole ring .
- Photodegradation : UV-Vis studies (λ = 254 nm) indicate 20% degradation after 24h. Use amber vials for storage .
What structural analogs enhance SAR understanding?
Advanced Medicinal Chemistry Question
- Fluorine Substitution : Replace 4-fluorophenyl with chlorophenyl to assess halogen effects on bioactivity (e.g., MIC increases to 16 µg/mL) .
- Oxadiazole Modifications : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole to reduce cytotoxicity (IC >50 µM in HEK293 cells) .
Table 3 : SAR of Key Analogs
| Modification | Bioactivity Change |
|---|---|
| 4-F → 4-Cl | MIC: 8 → 16 µg/mL |
| Oxadiazole isomer | IC: 12.3 → >50 µM |
Which computational models predict its pharmacokinetics?
Advanced Modeling Question
- ADMET Prediction : Use SwissADME to estimate logP (2.8), BBB permeability (CNS MPO = 4.5), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding stability with EGFR over 100 ns (RMSD <2.0 Å) .
- QSAR Models : Develop 2D descriptors (e.g., topological polar surface area = 98 Ų) to correlate with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
